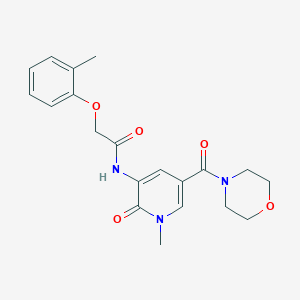

N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide

CAS No.: 1207049-48-6

Cat. No.: VC5254234

Molecular Formula: C20H23N3O5

Molecular Weight: 385.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207049-48-6 |

|---|---|

| Molecular Formula | C20H23N3O5 |

| Molecular Weight | 385.42 |

| IUPAC Name | N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(2-methylphenoxy)acetamide |

| Standard InChI | InChI=1S/C20H23N3O5/c1-14-5-3-4-6-17(14)28-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) |

| Standard InChI Key | IWQGDVKSUXJORC-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |

Introduction

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide |

| Molecular Formula | C20H23N3O5 |

| Molecular Weight | 385.42 g/mol |

| Functional Groups | Amide, ether, morpholine, pyridinone |

| SMILES | CC1=NC(=O)C(=C(C1=O)C(=O)N2CCOCC2)NC(=O)COC3=CC=CC=C3C |

Synthesis

The synthesis of this compound likely involves:

-

Formation of the Pyridinone Core: A cyclization reaction to form the dihydropyridinone ring system.

-

Substitution Reactions:

-

Introduction of the morpholine group via amide coupling.

-

Attachment of the o-tolyloxy group through etherification.

-

-

Final Coupling: The acetamide linkage is introduced in the final stages using standard peptide coupling reagents like carbodiimides or related agents.

These steps require precise conditions to ensure regioselectivity and high yields.

Potential Applications

Given its structural complexity and functional diversity, this compound could have applications in:

-

Pharmaceutical Research:

-

The pyridinone core is often associated with bioactive molecules, including enzyme inhibitors and receptor modulators.

-

The morpholine group enhances solubility and bioavailability, making it a candidate for drug development.

-

Potential activity as an anti-inflammatory or anticancer agent due to its resemblance to known bioactive scaffolds.

-

-

Molecular Docking Studies:

-

The compound's structure suggests it could be used in computational studies targeting enzymes like kinases or proteases.

-

-

Material Science:

-

The presence of multiple polar functional groups may allow its use as a building block in supramolecular chemistry or polymer design.

-

Analytical Data

To confirm its structure and purity, the following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR to identify hydrogen environments.

-

-NMR for carbon framework elucidation.

-

-

Mass Spectrometry (MS):

-

To determine molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

To identify functional groups (e.g., amide C=O stretch around 1650 cm).

-

-

X-Ray Crystallography:

-

For precise three-dimensional structural determination.

-

Table 2: Analytical Techniques

| Technique | Purpose |

|---|---|

| -NMR | Identifies hydrogen environments |

| -NMR | Confirms carbon skeleton |

| Mass Spectrometry | Verifies molecular weight |

| IR Spectroscopy | Detects functional groups |

| X-Ray Crystallography | Confirms crystal structure |

Biological Activity

While no direct studies on this specific compound were found in the provided data, similar compounds with pyridinone and morpholine functionalities have shown:

-

Enzyme Inhibition: Targeting kinases or hydrolases due to their ability to mimic transition states.

-

Anti-inflammatory Properties: Potential inhibition of pathways like COX or LOX enzymes.

-

Anticancer Potential: Structural similarity to known inhibitors suggests possible cytotoxicity against tumor cells.

Further studies, such as molecular docking and in vitro assays, would be needed to confirm these activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume